

Spectroscopic Data for 5-Bromo-2-hydroxypyrimidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686

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This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for **5-Bromo-2-hydroxypyrimidine** (CAS No: 38353-06-9), a crucial building block in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality of 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine, with the molecular formula $C_4H_3BrN_2O$ and a molecular weight of approximately 174.98 g/mol, is a pale yellow crystalline solid.^[1] A critical aspect of its chemistry, essential for the accurate interpretation of its spectroscopic data, is its existence in a tautomeric equilibrium between the aromatic hydroxy form (**5-Bromo-2-hydroxypyrimidine**) and the non-aromatic pyrimidinone form (5-Bromo-2(1H)-pyrimidinone). This equilibrium is influenced by factors such as the solvent and the physical state (solid or solution). The presence of both tautomers can be observed and differentiated through various spectroscopic techniques, providing a deeper understanding of the molecule's reactivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For **5-Bromo-2-hydroxypyrimidine**, both ¹H and ¹³C NMR are vital for confirming the identity and purity of the compound and for studying its tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is crucial for reproducibility and accurate interpretation.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Bromo-2-hydroxypyrimidine**.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the signals of interest.
- ¹H NMR Data Acquisition:
 - Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Utilize a standard single-pulse experiment.
 - Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
- ¹³C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer.
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

- Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.
- Reference the chemical shifts to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of **5-Bromo-2-hydroxypyrimidine** is expected to show distinct signals corresponding to the protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected ¹H NMR Data (in DMSO-d₆):

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4/H-6	~ 8.2 - 8.5	Singlet	-
N-H	~ 12.0 - 13.0	Broad Singlet	-

Interpretation:

- H-4 and H-6 Protons: In the symmetric **5-Bromo-2-hydroxypyrimidine** tautomer, the protons at positions 4 and 6 are chemically equivalent and are expected to appear as a single singlet in the downfield region (around 8.2-8.5 ppm). The deshielding is due to the electronegativity of the adjacent nitrogen atoms.
- N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone tautomer is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). This is due to its acidic nature and participation in hydrogen bonding. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ^{13}C NMR Data (in DMSO-d₆):

Carbon	Expected Chemical Shift (ppm)
C-2	~ 155 - 165
C-4/C-6	~ 140 - 150
C-5	~ 95 - 105

Interpretation:

- C-2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms and an oxygen atom (in the pyrimidinone form), is expected to be the most deshielded and appear at the lowest field (highest ppm value).
- C-4 and C-6 Carbons: The carbons at the 4 and 6 positions are also significantly deshielded due to the adjacent nitrogen atoms and will appear at a downfield chemical shift.
- C-5 Carbon: The carbon atom bonded to the bromine atom will be shifted upfield relative to the other ring carbons due to the "heavy atom effect" of bromine, but its exact position can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Tautomeric Forms

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **5-Bromo-2-hydroxypyrimidine**, FT-IR is particularly useful for providing evidence of the keto-enol tautomerism.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR spectra of solid samples.

Methodology:

- Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.
- Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the **5-Bromo-2-hydroxypyrimidine** sample with approximately 100-200 mg of the dry KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
 - Record the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of **5-Bromo-2-hydroxypyrimidine** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of specific bands can help to confirm the dominant tautomeric form in the solid state.

Expected FT-IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Tautomer Indication
3200 - 2800 (broad)	N-H stretching	Pyrimidinone
~ 3100	Aromatic C-H stretching	Hydroxy
~ 1680 - 1640	C=O stretching (Amide I)	Pyrimidinone
~ 1600 - 1450	C=C and C=N stretching	Both
~ 1250	C-N stretching	Both
Below 800	C-Br stretching	Both

Interpretation:

- **N-H and C=O Stretching:** The presence of a broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching in a hydrogen-bonded system, and a strong absorption band around 1680-1640 cm⁻¹, indicative of a carbonyl (C=O) stretch, would provide strong evidence for the predominance of the 5-Bromo-2(1H)-pyrimidinone tautomer in the solid state.
- **Aromatic C-H Stretching:** The presence of sharp absorption bands just above 3000 cm⁻¹ would suggest the presence of aromatic C-H bonds, which would be more characteristic of the **5-Bromo-2-hydroxypyrimidine** tautomer.
- **Ring Vibrations:** The complex pattern of bands in the 1600-1450 cm⁻¹ region is due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and is characteristic of the heterocyclic core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules.

Methodology:

- Sample Introduction: Introduce a small amount of the **5-Bromo-2-hydroxypyrimidine** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of **5-Bromo-2-hydroxypyrimidine** will show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern.

Mass Spectrum Data (from NIST WebBook):[\[2\]](#)

m/z	Relative Intensity (%)	Possible Fragment
174	98	$[M]^{+\bullet}$ (with ^{79}Br)
176	100	$[M]^{+\bullet}$ (with ^{81}Br)
146	15	$[M - \text{CO}]^{+\bullet}$
148	15	$[M - \text{CO}]^{+\bullet}$
95	50	$[M - \text{Br}]^+$
68	30	$[\text{C}_3\text{H}_2\text{N}_2]^+$

Interpretation:

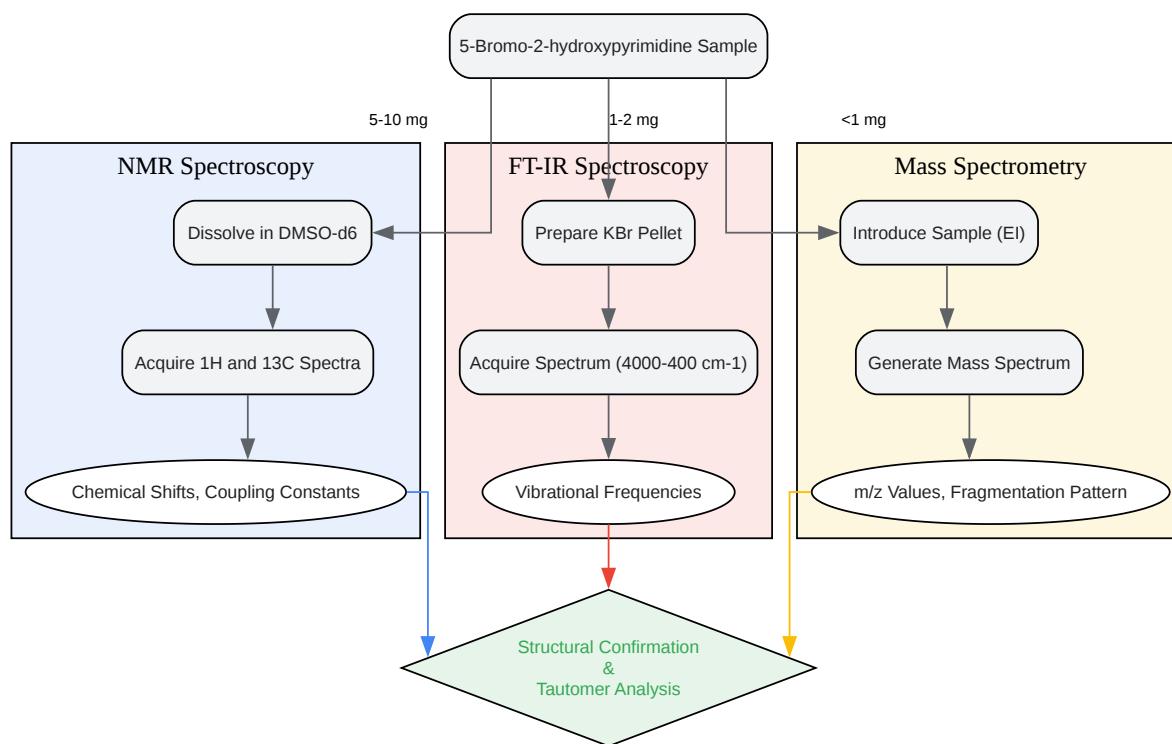
- Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak cluster at m/z 174 and 176 with a nearly 1:1 intensity ratio. This is the hallmark of a compound containing one bromine atom, corresponding to the two stable isotopes, ^{79}Br and ^{81}Br . This confirms the molecular weight of the compound.
- Key Fragmentation Pathways:
 - Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones is the loss of a neutral CO molecule (28 Da) from the molecular ion, leading to the fragment ions observed at m/z 146 and 148.
 - Loss of Bromine: The peak at m/z 95 corresponds to the loss of a bromine radical from the molecular ion.
 - Ring Fragmentation: The peak at m/z 68 likely arises from further fragmentation of the pyrimidine ring.

The fragmentation pattern provides valuable information that corroborates the proposed structure of **5-Bromo-2-hydroxypyrimidine**.

Visualizing the Molecular Structure and Analytical Workflow

Visual aids are essential for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Tautomeric equilibrium of **5-Bromo-2-hydroxypyrimidine**.



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Caption: Workflow for the spectroscopic analysis of **5-Bromo-2-hydroxypyrimidine**.

Conclusion

The spectroscopic characterization of **5-Bromo-2-hydroxypyrimidine** by NMR, FT-IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The

data consistently supports the chemical formula C₄H₃BrN₂O and reveals the critical role of tautomerism, with the 5-Bromo-2(1H)-pyrimidinone form being predominant in the solid state. This in-depth guide serves as a valuable resource for scientists, enabling confident identification, quality control, and further application of this important chemical intermediate in research and development.

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